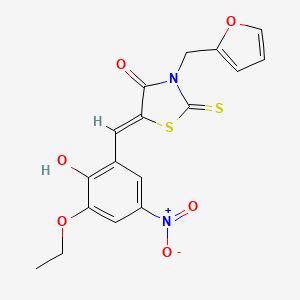

![molecular formula C26H28N4O B4585571 2-{4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4585571.png)

2-{4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}-4-methylquinoline

Descripción general

Descripción

2-{4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}-4-methylquinoline, also known as GW 405,833, is a selective antagonist of the orexin OX1 receptor. Orexin receptors are involved in regulating wakefulness and sleep, and GW 405,833 has potential therapeutic applications in treating sleep disorders.

Aplicaciones Científicas De Investigación

Antiproliferative Activity in Cancer Research

- Ruthenium and Osmium-Arene Complexes : Indoloquinoline-piperazine hybrids and their ruthenium and osmium complexes were studied for their potential as antitumor agents. These complexes, particularly those with the metal-binding site at position 4 of the indoloquinoline scaffold, demonstrated potent antiproliferative activity, offering insights for developing more effective chemotherapeutic agents (Filak et al., 2014).

Development of Antipsychotic Agents

- Heterocyclic Carboxamides as Antipsychotic Agents : A study explored heterocyclic analogues, including those related to the quinoline-piperazine structure, for their potential as antipsychotic agents. These compounds showed promising activities in in vitro and in vivo models (Norman et al., 1996).

Luminescent Properties and Photo-induced Electron Transfer

- Naphthalimide with Piperazine Substituent : Piperazine substituted naphthalimide compounds were synthesized, exhibiting characteristics of a pH probe and demonstrating fluorescence quenching by the photo-induced electron transfer process. This study highlights potential applications in fluorescent probes and photochemistry (Gan et al., 2003).

Anti-Breast Cancer Agents

- 4-Piperazinylquinoline Derivatives : A class of 4-piperazinylquinoline derivatives based on the isatin scaffold were synthesized and showed cytotoxic effects on human breast tumor cell lines, indicating their potential as anti-breast cancer agents (Solomon et al., 2010).

Antibacterial Activity

- Broad Antibacterial Agent : A 1,4-dihydro-quinoline-3-carboxylic acid derivative with a piperazinyl group was identified as a broad-spectrum antibacterial agent effective in experimental infections (Goueffon et al., 1981).

Antiviral Properties

- Inhibition of SARS-CoV-2 Infection : Novel heterocyclic compounds containing indole and piperazine structures effectively suppressed SARS-CoV-2 replication in vitro, demonstrating potential for COVID-19 treatment (Wang et al., 2023).

Corrosion Inhibition

- Corrosion Inhibitory Action : 8-Hydroxyquinoline-based piperazine derivatives were investigated as corrosion inhibiting additives for steel in acidic environments, showing significant improvement in anti-corrosion properties (El faydy et al., 2020).

Propiedades

IUPAC Name |

4-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O/c1-19-17-25(28-24-11-5-2-8-21(19)24)29-13-15-30(16-14-29)26(31)12-6-7-20-18-27-23-10-4-3-9-22(20)23/h2-5,8-11,17-18,27H,6-7,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXPZBQZAANVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CCCC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4585518.png)

![3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585524.png)

![5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4585530.png)

![ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4585534.png)

![ethyl 4-methyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4585561.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585574.png)

![3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4585580.png)

![N-cyclohexyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4585588.png)

![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B4585589.png)

![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline](/img/structure/B4585599.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4585606.png)